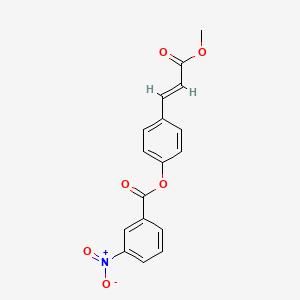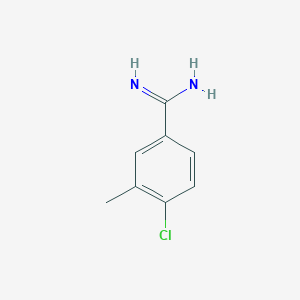
4-Chloro-3-methylbenzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylbenzamidine is an organic compound with the molecular formula C8H9ClN2 It is a derivative of benzamidine, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzamidine typically involves the reaction of 4-chloro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of 4-chloro-3-methylbenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvent, temperature, and pressure are critical factors in achieving efficient production.
化学反应分析
Types of Reactions: 4-Chloro-3-methylbenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-3-methylbenzamide or 4-chloro-3-methylbenzonitrile.
Reduction: Formation of 4-chloro-3-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3-methylbenzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting serine proteases.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-methylbenzamidine involves its interaction with specific molecular targets, such as enzymes. As a benzamidine derivative, it is known to inhibit serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
相似化合物的比较
Benzamidine: The parent compound, lacking the chlorine and methyl substituents.
4-Chlorobenzamidine: Similar structure but without the methyl group.
3-Methylbenzamidine: Similar structure but without the chlorine atom.
Comparison: 4-Chloro-3-methylbenzamidine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and binding affinity to molecular targets. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions, while the methyl group can affect its steric properties and overall stability.
属性
IUPAC Name |
4-chloro-3-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBQHOGPERUSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
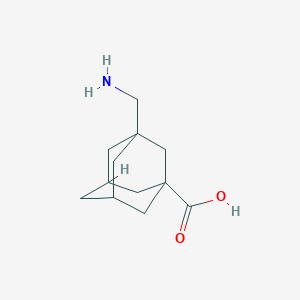
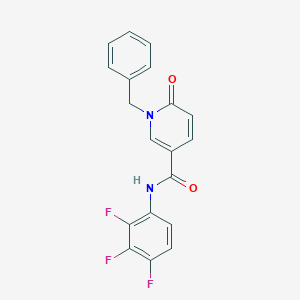
![6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2592124.png)

![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride](/img/structure/B2592127.png)
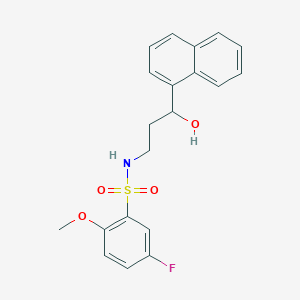


![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2592133.png)
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2592134.png)
![4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592136.png)
![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)
